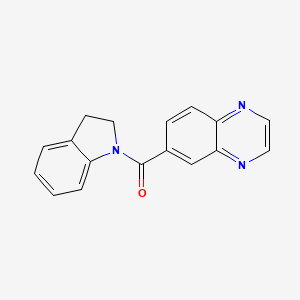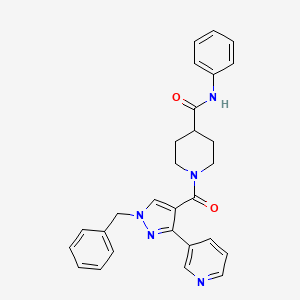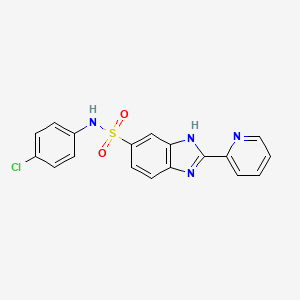
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone, also known as DIQM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of quinoxaline derivatives and has shown promise in various biological applications.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, this compound has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be synthesized easily and efficiently. Additionally, it has shown promising results in various biological applications. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which can hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone. One area of research could be to further investigate its mechanism of action, which can help in the development of more effective therapeutic agents. Additionally, further studies can be conducted to explore its potential as an anti-inflammatory and antioxidant agent. Another area of research could be to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders. Overall, this compound has shown great potential as a therapeutic agent and further research in this area can lead to the development of new and effective treatments for various diseases.
Synthesemethoden
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone can be synthesized using a simple and efficient method. The most common method involves the reaction of 2,3-dihydroindole with quinoxaline-6-carbaldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(20-10-7-12-3-1-2-4-16(12)20)13-5-6-14-15(11-13)19-9-8-18-14/h1-6,8-9,11H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVDZVSPRGRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![2-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453735.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-phenylphenyl)acetamide](/img/structure/B7453752.png)
![3'-[(1-Propyltetrazol-5-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7453774.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7453780.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)
